molecular formula C6H9N3O B3320329 2,5-Diamino-4-methoxypyridine CAS No. 1232430-76-0

2,5-Diamino-4-methoxypyridine

Cat. No. B3320329
M. Wt: 139.16 g/mol
InChI Key: FEWOASIMZFVRTP-UHFFFAOYSA-N
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Description

2,5-Diamino-4-methoxypyridine is a chemical compound12. Unfortunately, I couldn’t find more specific information about this compound.



Synthesis Analysis

I couldn’t find any specific synthesis methods for 2,5-Diamino-4-methoxypyridine. However, there are general methods for the synthesis of similar compounds, such as the catalytic protodeboronation of pinacol boronic esters3.



Molecular Structure Analysis

Unfortunately, I couldn’t find specific information about the molecular structure of 2,5-Diamino-4-methoxypyridine45.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 2,5-Diamino-4-methoxypyridine. However, similar compounds have been studied, such as the catalytic protodeboronation of pinacol boronic esters3 and the synthesis of diaminopyrimidine oxide derivatives6.



Physical And Chemical Properties Analysis

Unfortunately, I couldn’t find specific information about the physical and chemical properties of 2,5-Diamino-4-methoxypyridine712.


Safety And Hazards

I couldn’t find specific safety and hazard information for 2,5-Diamino-4-methoxypyridine. However, similar compounds like 4-Methoxypyridine have safety data sheets available8.


Future Directions

There are no specific future directions mentioned for 2,5-Diamino-4-methoxypyridine. However, research on similar compounds like imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines suggests potential applications in medicinal chemistry9.


Please note that this information is based on the available data and there might be more recent studies or data that are not included in this analysis. For a more comprehensive understanding, you may want to consult a specialist or conduct a more thorough literature review.


properties

IUPAC Name

4-methoxypyridine-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,7H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWOASIMZFVRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704599
Record name 4-Methoxypyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diamino-4-methoxypyridine

CAS RN

1232430-76-0
Record name 4-Methoxypyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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